methyl 3-fluoro-2-hydroxy-3-methylbutanoate
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Overview
Description
Methyl 3-fluoro-2-hydroxy-3-methylbutanoate is an organic compound with the molecular formula C6H11FO3 It is a derivative of butanoic acid, featuring a fluorine atom, a hydroxyl group, and a methyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-2-hydroxy-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-2-hydroxy-3-methylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the fluorination of methyl 3-hydroxy-3-methylbutanoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This reaction is usually performed at low temperatures to control the reactivity of the fluorinating agent and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Methyl 3-fluoro-2-oxo-3-methylbutanoate.
Reduction: Methyl 3-fluoro-2-hydroxy-3-methylbutanol.
Substitution: Methyl 3-amino-2-hydroxy-3-methylbutanoate or methyl 3-thio-2-hydroxy-3-methylbutanoate.
Scientific Research Applications
Methyl 3-fluoro-2-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-2-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-2-hydroxy-3-methylbutanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 3-bromo-2-hydroxy-3-methylbutanoate: Similar structure but with a bromine atom instead of fluorine.
Methyl 3-iodo-2-hydroxy-3-methylbutanoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Methyl 3-fluoro-2-hydroxy-3-methylbutanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
13152-61-9 |
---|---|
Molecular Formula |
C6H11FO3 |
Molecular Weight |
150.1 |
Purity |
95 |
Origin of Product |
United States |
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